![molecular formula C10H6BrClN2O2 B13151684 1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone CAS No. 929972-58-7](/img/structure/B13151684.png)
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to yield corresponding hydrazines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies showing promising results in inhibiting the growth of cancer cells.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, the compound may inhibit specific enzymes or signaling pathways essential for cancer cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone can be compared with other similar compounds such as:
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol: This compound lacks the chloroethanone moiety but shares the bromophenyl-oxadiazole core structure.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol: Similar in structure but with a chlorophenyl group instead of a bromophenyl group.
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group in place of the chloroethanone moiety.
The uniqueness of this compound lies in its combination of the bromophenyl and chloroethanone groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
929972-58-7 |
|---|---|
Formule moléculaire |
C10H6BrClN2O2 |
Poids moléculaire |
301.52 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-3-1-6(2-4-7)9-13-14-10(16-9)8(15)5-12/h1-4H,5H2 |
Clé InChI |
XKPPRJWVGYBJIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
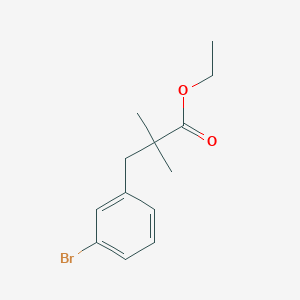
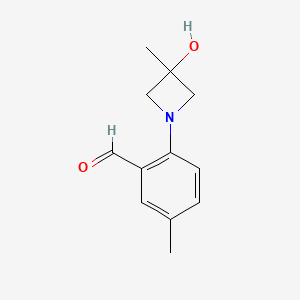

![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
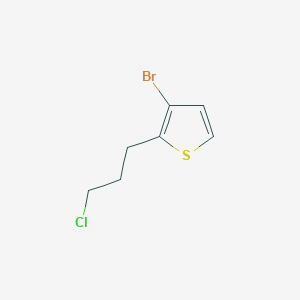
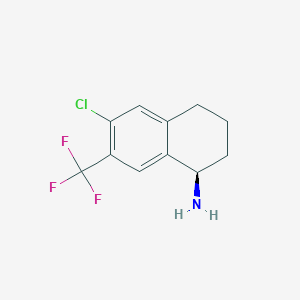
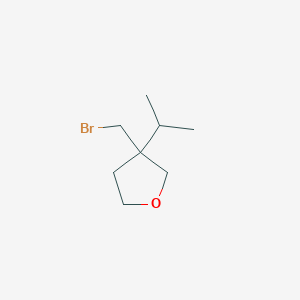

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
